Mefenamic acid is a synthetic organic compound belonging to the class of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) known as fenamates. [] It is a crystalline powder, white to yellowish in color. [] Mefenamic acid is primarily recognized in scientific research for its anti-inflammatory and analgesic properties, making it a valuable tool in studying inflammation and pain pathways. [, ]
Future Directions
Investigating its potential in treating other conditions beyond pain and inflammation, such as cancer, based on preliminary findings suggesting its cytotoxic effects on certain cancer cell lines. [, ]
Related Compounds
4-nitrobenzoyl-mefenamic acid (4NBMA)
Compound Description: 4NBMA is a synthetic derivative of mefenamic acid, created by a benzoylation reaction between mefenamic acid and 4-nitrobenzoyl chloride. [] This modification aimed to enhance mefenamic acid's analgesic activity by potentially targeting cyclooxygenase-2 (COX-2) more effectively. Studies using a hot plate method demonstrated that 4NBMA exhibited higher analgesic activity compared to mefenamic acid. []
Relevance: 4NBMA is structurally related to mefenamic acid, sharing the core structure but with the addition of a 4-nitrobenzoyl group. This modification led to increased analgesic activity, suggesting a potential advantage over mefenamic acid for pain relief. []
Dexamethasone
Compound Description: Dexamethasone is a potent synthetic corticosteroid with anti-inflammatory and immunosuppressive properties. It is often used to treat various inflammatory and autoimmune conditions. []
Relevance: While not structurally related to mefenamic acid, dexamethasone is relevant as it's sometimes illegally added to herbal medicines, alongside mefenamic acid, to enhance their perceived effectiveness. [] This highlights a concern regarding the adulteration of traditional remedies with potent pharmaceuticals.
Vitamin E
Compound Description: Vitamin E, specifically α-tocopherol, is a potent lipid-soluble antioxidant that protects cell membranes from oxidative damage. [, ]
Relevance: Clinical trials investigated the combined effect of vitamin E with mefenamic acid in treating primary dysmenorrhea. Results showed that mefenamic acid combined with vitamin E provided better pain relief than mefenamic acid alone. [] This suggests a synergistic effect between the two compounds, potentially due to vitamin E's antioxidant properties reducing inflammation and pain associated with dysmenorrhea. []
Nigella sativa (Kalonji) Extract
Compound Description:Nigella sativa, commonly known as black cumin or black seed, is a plant whose seeds are used in traditional medicine for their various therapeutic properties, including anti-inflammatory and analgesic effects. []
Relevance: A clinical trial investigated the co-administration of Nigella sativa extract with mefenamic acid for managing postpartum pain. The combination demonstrated a statistically significant improvement in pain relief compared to mefenamic acid alone. [] This suggests that Nigella sativa extract may possess synergistic analgesic properties when combined with mefenamic acid.
2,3 dimethyl-N-phenylalanine (DNF)
Compound Description: DNF is a novel compound unexpectedly formed through a solid-state chemical reaction between mefenamic acid and oxalic acid during a co-melting process. [] DNF lacks the carboxylate group of mefenamic acid and appears as blue needle-like crystals. [] HPLC analysis revealed that DNF is less polar than mefenamic acid. []
Relevance: The formation of DNF highlights the possibility of unexpected chemical reactions when combining mefenamic acid with other compounds, particularly under specific conditions like co-melting. [] This finding emphasizes the importance of careful formulation and stability studies for mefenamic acid-containing medications.
Surfactants: Cationic, nonionic, and anionic surfactants were used during the crystallization of mefenamic acid to alter crystal size and shape, potentially improving its dissolution. Benzalkonium chloride, a cationic surfactant, showed the most promising results in enhancing drug release. []
β-cyclodextrin: This cyclic oligosaccharide was employed in freeze-drying to create mefenamic acid microparticles with improved solubility and dissolution rates. The complexation with β-cyclodextrin enhances drug dissolution by forming a more soluble inclusion complex. []
Superdisintegrants: Solid dispersions of mefenamic acid were prepared using superdisintegrants like Croscarmellose sodium (CC), Pregelatinized starch (PGS), Primojel (PJ), and Crospovidone (CP) to enhance drug dissolution from tablets. Croscarmellose sodium exhibited the highest dissolution rate enhancement among the tested superdisintegrants. []
Oleic Acid, Tween 80, PEG 400: These components were used to formulate self-nanoemulsifying drug delivery systems (SNEDDS) for mefenamic acid, aiming to increase its solubility and bioavailability. Stability studies confirmed the robustness of SNEDDS prepared with specific ratios of oleic acid, Tween 80, and PEG 400. []
Paracetamol (Acetaminophen): Often used as a pain reliever and fever reducer, paracetamol was compared to mefenamic acid for pain relief in primary dysmenorrhea. [, ] Some studies suggest mefenamic acid may be more effective than paracetamol for this indication. []
Dicyclomine: An antispasmodic drug, dicyclomine was studied in combination with mefenamic acid for managing primary dysmenorrhea, with findings suggesting camylofin may be a preferable alternative to dicyclomine for this combination therapy. []
Naproxen sodium: Another NSAID, naproxen sodium, was compared to mefenamic acid in treating primary dysmenorrhea. Studies indicated comparable efficacy, but naproxen sodium might offer faster pain relief and better overall symptom control. [, ]
Diclofenac: Similar to mefenamic acid, diclofenac is a NSAID used to alleviate pain and reduce inflammation. One study indicated a possible advantage of diclofenac over mefenamic acid for reducing the number of pads used and bleeding days in menorrhagia, although more robust evidence is needed. []
Synthesis Analysis
The synthesis of mefenamic acid typically involves the following steps:
Reactants: The primary reactants include 2-bromobenzoic acid and 2,3-dimethylaniline.
Catalysts: Copper(II) acetate or other copper-based catalysts are commonly used to facilitate the reaction.
Process Parameters:
The reaction is conducted at temperatures ranging from 100°C to 120°C.
The molar ratios of the reactants are crucial, with a typical ratio of 0.8 to 1.5 moles of 2,3-dimethylaniline per mole of 2-bromobenzoic acid.
The reaction mixture is maintained under reflux conditions for several hours (typically around 15-24 hours).
Purification: After the reaction, the mixture is cooled and acidified to a pH of 2-3 using hydrochloric acid. The resultant precipitate is filtered, washed with warm water, and recrystallized using organic solvents to achieve high purity levels (greater than 99%) .
Molecular Structure Analysis
Mefenamic acid has a complex molecular structure characterized by:
Functional Groups: The structure includes an anthranilic acid moiety with a xylyl group attached.
Structural Formula: Its structural representation can be depicted as follows:
C15H15N2O2
Nuclear Magnetic Resonance (NMR): NMR analysis reveals distinct peaks corresponding to various protons in the molecule, indicating its structural integrity and confirming its identity .
Chemical Reactions Analysis
Mefenamic acid can undergo various chemical reactions:
Acid-Base Reactions: As a carboxylic acid, it can react with bases to form salts.
Esterification: Mefenamic acid can form esters when reacted with alcohols in the presence of acid catalysts.
Substitution Reactions: The aromatic rings in mefenamic acid are susceptible to electrophilic substitution, allowing for the synthesis of various derivatives that may enhance its pharmacological properties .
Mechanism of Action
Mefenamic acid exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the conversion of arachidonic acid into prostaglandins—compounds involved in inflammation and pain signaling.
Inhibition Pathway: By inhibiting these enzymes, mefenamic acid reduces the production of pro-inflammatory prostaglandins, thereby alleviating pain and inflammation.
Selectivity: Studies indicate that mefenamic acid shows varying selectivity towards COX isoforms, which can influence its therapeutic efficacy and side effect profile .
Physical and Chemical Properties Analysis
Mefenamic acid exhibits several notable physical and chemical properties:
Melting Point: Approximately 228°C to 230°C.
Solubility: It is sparingly soluble in water but soluble in organic solvents such as ethanol and methanol.
Stability: Mefenamic acid is stable under normal conditions but may degrade under extreme pH or temperature conditions .
Applications
Mefenamic acid has diverse applications in both clinical and research settings:
Clinical Use: It is widely prescribed for managing pain associated with dysmenorrhea, arthritis, and other inflammatory conditions.
Research Applications: Mefenamic acid serves as a lead compound for synthesizing novel derivatives aimed at enhancing anti-inflammatory activity while minimizing side effects such as gastrointestinal toxicity.
Drug Development: Its mechanism of action has inspired numerous studies focusing on developing selective COX-2 inhibitors that retain efficacy while reducing cardiovascular risks associated with traditional NSAIDs .
36.2 [ug/mL] (The mean of the results at pH 7.4) WHITE POWDER; SOLUBILITY IN WATER: GREATER THAN 5 G/100 ML /SODIUM SALT/ IN WATER @ PH 7.1: 0.0041 G/100 ML @ 25 °C, 0.008 G/100 ML @ 37 °C; SOL IN SOLN OF ALKALI HYDROXIDES; SPARINGLY SOL IN ETHER, CHLOROFORM; SLIGHTLY SOL IN ETHANOL 1 G SOL IN 26 ML DIMETHYLFORMAMIDE & 220 ML ALCOHOL 1.37e-02 g/L
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AB-CHMINACA is an indazole-based synthetic cannabinoid (CB) that is structurally related to AB-FUBINACA, a high affinity ligand of the central CB1 receptor (Ki = 0.9 nM), by having a cyclohexyl group substituted for the 4-fluorophenyl group. MDMB-CHMINACA is structurally related to AB-CHMINACA by bearing a similar cyclohexyl group; however, the terminal aminocarbonyl moiety is replaced by a methyl ester group and the isobutyl moiety is substituted with a tert-butyl group. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications. MDMB-CHMINACA is an indazole-based synthetic cannabinoid that acts as a potent agonist of the CB1 receptor. MDMB-CHMINACA has been discontinued.
MDPD is a novel enhancer of the N-acylethanolamine degrading enzyme, fatty acid amide hydrolase, in Arabidopsis, alleviating the growth inhibitory effects of NAE 12:0, in part by enhancing the enzymatic activity of Arabidopsis FAAH (AtFAAH).
MDVN1003 is a potent inhibitor of BTK amd PI3K delta. MDVN1003 inhibits Bruton's tyrosine kinase (BTK) and phosphatidylinositol-3-kinase delta (PI3Kδ), two proteins regulated by the B cell receptor (BCR) that drive the growth of many NHLs. MDVN1003 induces cell death in a B cell lymphoma cell line but not in an irrelevant erythroblast cell line.
Cell-permeable, selective PARP-3 inhibitor (IC50 values are 0.89, 6.3, 10.8 and >30 μM for PARP-3, PARP-1, PARP-2 and other ARDT enzymes respectively). Metabolically stable in human liver microsomes and rat hepatocytes. Selective Inhibitor of PARP-3 ME0328 is an inhibitor of PARP-3 (IC50 = 0.89 μM). ME0328 displays selectivity for PARP-3 over PARP-1, PARP-2 and other ARDT enzymes (IC50 values are 6.3, 10.8 and >30 μM respectively). ME0328 also enhances CRISPR-Cas9-mediated HER2 mutation frequency, resulting in increased reduction in proliferation of HER2-positive breast cancer cells.
ME-1111 is an antifungal agent for topical treatment of onychomycosis. ME1111 showed potent antifungal activity against Trichophyton rubrum and Trichophyton mentagrophytes (the major etiologic agents of onychomycosis) strains isolated in Japan and reference fungal strains with an MIC range of 0.12 to 0.5 mg/liter and an MIC50 and MIC90 of 0.5 mg/liter for both. ME1111 is a promising topical medication for the treatment of onychomycosis and therefore warrants further clinical evaluation.